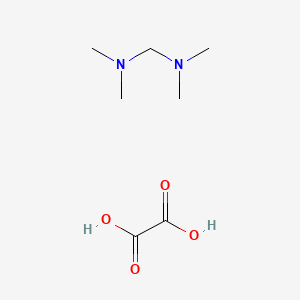

N,N,N',N'-Tetramethylmethanediamine ethanedioate

Vue d'ensemble

Description

It is a colorless liquid with a pungent odor and is highly soluble in polar solvents such as water, alcohols, and acetone . This compound is widely used in organic synthesis and industrial processes due to its versatile properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetramethylmethanediamine ethanedioate can be synthesized through various methods. One common synthetic route involves the reaction of formaldehyde with dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 40°C and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetramethylmethanediamine ethanedioate often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through distillation or crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

N,N,N’,N’-Tetramethylmethanediamine ethanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N,N,N’,N’-tetramethylmethanediamine oxide.

Reduction: It can be reduced to form N,N-dimethylmethanediamine.

Substitution: It can undergo substitution reactions with halides to form N,N,N’,N’-tetramethylmethanediamine halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halides such as chlorine or bromine are used in substitution reactions.

Major Products Formed

Oxidation: N,N,N’,N’-Tetramethylmethanediamine oxide.

Reduction: N,N-Dimethylmethanediamine.

Substitution: N,N,N’,N’-Tetramethylmethanediamine halides.

Applications De Recherche Scientifique

Synthetic Chemistry

Tetramethylmethanediamine is widely used as a reagent in the synthesis of complex organic molecules. Its ability to form new C-N bonds facilitates the creation of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Heterocycles

Research has demonstrated that tetramethylmethanediamine can act as a synthetic equivalent of formaldehyde in the synthesis of hexaazaperhydrodibenzotetracenes. In one study, the compound was utilized to condense with tetraazaperhydrotetracene and substituted anilines in the presence of a nickel catalyst, yielding compounds with notable cytotoxicity against various cancer cell lines .

Catalysis

The compound's role as a catalyst is particularly noteworthy in the formation of new carbon-nitrogen bonds. It has been reported to enhance reaction rates and selectivity in several catalytic processes.

Example: Catalytic Synthesis

In a study focusing on the catalytic synthesis of heterocycles, tetramethylmethanediamine was employed to facilitate reactions involving glyoxal and aminoalkyl compounds, leading to high yields of polycyclic structures . This reaction showcases its utility in generating complex molecular architectures efficiently.

Material Science

Tetramethylmethanediamine is also explored for its potential applications in material science, particularly in the development of polymers and nanomaterials.

Application: Polymerization Processes

The compound can be used as a chain transfer agent or modifier in polymerization reactions. Its structure allows for the introduction of nitrogen functionalities into polymer backbones, which can enhance properties such as thermal stability and mechanical strength .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of N,N,N’,N’-Tetramethylmethanediamine ethanedioate involves its ability to form stable complexes with metal ions. This property is exploited in various catalytic processes and in the synthesis of organometallic compounds. The compound’s molecular targets include metal ions such as lithium, sodium, and potassium, which it chelates to form stable complexes .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N,N’,N’-Tetramethylethylenediamine: A bidentate tertiary amine with similar complexing properties.

N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Another tertiary amine with a longer carbon chain.

N,N,N’,N’-Tetramethyl-1,3-propanediamine: A tertiary amine with a shorter carbon chain.

Uniqueness

N,N,N’,N’-Tetramethylmethanediamine ethanedioate is unique due to its high solubility in polar solvents, relatively high boiling point, and strong chelating ability with metal ions. These properties make it particularly useful in high-temperature reactions and in the synthesis of organometallic compounds .

Activité Biologique

N,N,N',N'-Tetramethylmethanediamine ethanedioate (TMEDA) is a compound that has garnered interest due to its potential biological activities, particularly as a neprilysin (NEP) inhibitor. NEP is an enzyme that plays a crucial role in the degradation of various peptides involved in cardiovascular regulation. This article aims to explore the biological activity of TMEDA, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C5H14N2

- Molecular Weight : 102.18 g/mol

- CAS Number : 51-80-9

- Structure : TMEDA is characterized by two dimethylamino groups attached to a central carbon atom.

TMEDA acts primarily as an inhibitor of neprilysin, which is involved in the metabolism of natriuretic peptides, enkephalins, and angiotensin peptides. By inhibiting NEP, TMEDA can increase the levels of these peptides, leading to vasodilation and potential therapeutic effects in conditions such as hypertension and heart failure .

Neprilysin Inhibition

Research indicates that TMEDA exhibits significant NEP inhibition, which is essential for managing cardiovascular diseases. A study highlighted that compounds with similar structures showed an IC50 value of 5 nM for NEP inhibition, suggesting that TMEDA could potentially have comparable efficacy .

Effects on Cardiovascular Health

The inhibition of NEP leads to increased levels of natriuretic peptides, which can result in:

- Vasodilation : Lowering blood pressure.

- Natriuresis : Promoting sodium excretion.

- Cardiac Protection : Reducing cardiac hypertrophy and fibrosis.

Case Studies

Research Findings

Recent investigations into TMEDA's biological activity have revealed promising results:

- In Vitro Studies : TMEDA demonstrated effective inhibition of NEP in cell-based assays, leading to increased levels of vasoactive peptides.

- Animal Models : Preclinical studies showed that administration of TMEDA resulted in significant reductions in blood pressure and improved cardiac function in hypertensive models.

Propriétés

IUPAC Name |

oxalic acid;N,N,N',N'-tetramethylmethanediamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.C2H2O4/c1-6(2)5-7(3)4;3-1(4)2(5)6/h5H2,1-4H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBXFCHTGYEBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CN(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157327 | |

| Record name | Methanediamine, N,N,N',N'-tetramethyl-, ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132050-00-1, 138938-18-8 | |

| Record name | Methanediamine, N,N,N',N'-tetramethyl-, ethanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132050001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetramethylmethanediamine oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138938188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanediamine, N,N,N',N'-tetramethyl-, ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-TETRAMETHYLMETHANEDIAMINE OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL2702LP1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.